molecular formula C13H13N3O3S B2357941 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798486-13-1

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2357941
CAS No.: 1798486-13-1
M. Wt: 291.33
InChI Key: UNJXAFUMCZLYBK-UHFFFAOYSA-N
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Description

3-[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic small molecule featuring a thiazolidine-2,4-dione (TZD) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential . The TZD core is a five-membered heterocycle that allows for structural diversification at the N3 and C5 positions, which is critical for modulating biological activity and selectivity . This particular derivative is characterized by a pyrrolidine spacer linking the TZD ring to a nicotinoyl (pyridine-4-carbonyl) group, a structural motif often explored in drug discovery. Compounds containing the TZD pharmacophore have been extensively investigated as agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . Activation of this nuclear receptor plays a key role in regulating genes involved in glucose and lipid metabolism, making such analogues of significant interest in metabolic disease research . Beyond antidiabetic applications, TZD-based molecules have also demonstrated a wide spectrum of other bioactivities in research settings, including antimicrobial effects through inhibition of bacterial Mur ligases, antioxidant properties via reactive oxygen species (ROS) scavenging, and anti-inflammatory potential . Researchers value this compound for its utility as a key intermediate or final product in the synthesis of novel bioactive molecules aimed at these and other biological targets. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-3-6-15(7-10)12(18)9-1-4-14-5-2-9/h1-2,4-5,10H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJXAFUMCZLYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Imine Intermediate Formation

The foundational approach involves sequential condensation and cyclization steps. As detailed in the patent CN105085510A, the synthesis begins with N-Boc-4-oxo-L-proline reacting with cysteamine hydrochloride under acidic conditions to form a thiazolidine intermediate. Subsequent deprotection and cyclization with formaldehyde yield the pyrrolidine-thiazolidinedione scaffold. Critical parameters include:

  • Temperature control : Reactions are conducted at –10°C to 20°C to prevent side reactions.
  • Acid-binding agents : N,N-Diisopropylethylamine (DIPEA) neutralizes HCl generated during imine formation.
  • Solvent system : Ethyl acetate and normal heptane facilitate extraction and crystallization, achieving 85–89% yields.

The final step involves introducing the pyridine-4-carbonyl group via nucleophilic acyl substitution, though this specific transformation requires optimization to avoid racemization.

Microwave-Assisted Green Synthesis

Accelerated Cyclization Using ZrSiO₂ Catalysis

Building on methodologies from spiro-thiazolidine syntheses, microwave irradiation (MWI) drastically reduces reaction times. For example, thioglycolic acid and ZrSiO₂ (10 mol%) in DMF at 120°C under MWI complete cyclization in 9–12 minutes, compared to hours in conventional heating. Applied to the target compound, this approach could streamline the formation of the thiazolidine-2,4-dione ring.

Mo(CO)₆-Catalyzed Alkyne Cyclotrimerization

A [2+2+2] cyclotrimerization strategy employs Mo(CO)₆ (5 mol%) in acetonitrile at 90°C under MWI. This method, originally used for spiro-thiazolidinediones, offers a modular route to introduce the pyrrolidine moiety via dipropargylated intermediates. Yields reach 80% with minimized side products.

Solid-Supported Acid Catalysis

Sulfonated Mesoporous Silica (MCM-SO₃H)

E. M. Hussein et al. demonstrated MCM-SO₃H’s efficacy in synthesizing spirothiazolidin-4-ones via a one-pot mechanism. For the target compound, this catalyst activates carbonyl groups, enabling:

  • Nucleophilic attack by cysteamine’s thiol group.
  • Intramolecular cyclization to form the thiazolidine ring.
  • Subsequent acylation with pyridine-4-carbonyl chloride.

Advantages include recyclability (five cycles without yield loss) and avoidance of hazardous solvents.

Ionic Liquid-Mediated Asymmetric Synthesis

Chiral Induction with Brønsted Acidic Ionic Liquids

Fluorinated spiro-indole-thiazolidinones synthesized using 1-butyl-3-methylimidazolium PF₆ suggest a pathway for enantioselective synthesis. The ionic liquid acts as both solvent and catalyst, achieving 92% enantiomeric excess (ee) in analogous systems. Applying this to the target compound could enhance stereochemical control during pyrrolidine formation.

Comparative Analysis of Methodologies

Method Catalyst/Reagent Conditions Yield Advantages
Conventional DIPEA, H₂SO₄ –10°C to 20°C, 10–12 h 85–89% High purity (99.2–99.6%)
Microwave ZrSiO₂, Mo(CO)₆ 120°C, MWI, 9–12 min 80–85% Rapid, energy-efficient
Solid-supported MCM-SO₃H Reflux, 3 h 78–82% Recyclable catalyst, green solvents
Ionic liquid 1-Butyl-3-methylimidazolium PF₆ 80°C, 6 h 75–88% Enantioselective, low waste generation

Mechanistic Insights

Acid-Catalyzed Cyclization Pathway

In MCM-SO₃H-mediated synthesis, the mechanism proceeds through:

  • Carbonyl activation : The catalyst protonates the pyrrolidinone carbonyl, enhancing electrophilicity.
  • Thiol nucleophilic attack : Cysteamine’s –SH group forms a thioether linkage.
  • Intramolecular cyclization : The amine group attacks the adjacent carbonyl, forming the thiazolidine-2,4-dione ring.

Microwave-Induced Transition Metal Catalysis

Mo(CO)₆ facilitates alkyne cyclotrimerization via a coordinative mechanism, where molybdenum centers template the assembly of three alkyne units into a spirocyclic framework. This method’s efficiency derives from MWI’s uniform heating, which suppresses thermal degradation.

Chemical Reactions Analysis

Types of Reactions

3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are known for their insulin-sensitizing properties. Research indicates that derivatives similar to 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exhibit potential antidiabetic effects by activating peroxisome proliferator-activated receptors (PPARs) .

Case Study:
A study demonstrated that certain thiazolidinedione derivatives improved glycemic control in diabetic animal models. These compounds enhanced insulin sensitivity and reduced blood glucose levels significantly compared to controls .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolidine derivatives. The compound under discussion has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study:
In vitro studies revealed that this compound exhibited cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties of pyridine-based compounds are well-documented. The compound may offer protective effects against neurodegenerative diseases through its ability to modulate neurotransmitter systems.

Case Study:
Research indicated that similar compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazolidinedione core.
  • Introduction of the pyridine and pyrrolidine groups through acylation and cyclization reactions.

Table 1 summarizes some synthetic routes and yields for related compounds:

Compound NameSynthetic RouteYield (%)
Thiazolidinedione ACyclization with acylating agent85
Thiazolidinedione BMulti-step synthesis from pyridine derivatives75

Mechanism of Action

The mechanism of action of 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves several molecular targets and pathways:

    PPAR-γ Receptor Activation: The compound improves insulin resistance by activating the PPAR-γ receptor, which plays a crucial role in glucose metabolism.

    Inhibition of Cytoplasmic Mur Ligases: Exhibits antimicrobial action by inhibiting enzymes involved in bacterial cell wall synthesis.

    Scavenging Reactive Oxygen Species (ROS): Acts as an antioxidant by neutralizing ROS, thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of TZD derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of TZD Derivatives
Compound Structure Substituents Key Activities Reference
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione 5-Arylidene group Antitubercular (MIC: 1.6 µg/mL against M. tuberculosis H37Rv)
3-(2-Aminoethyl)-5-(pyridin-3-ylmethylidene)-1,3-thiazolidine-2,4-dione 3-Aminoethyl, 5-pyridinyl High purity (95%); synthetic intermediate
3-[1-({3'-Nitro-[1,1'-biphenyl]-4-yl}oxy)-4-(pyridin-4-yl)butan-2-yl]-1,3-TZD Pyridine and nitro-biphenyl groups Pharmacokinetic optimization (patented)
3-[1-(Trifluoromethylphenylacetyl)azetidin-3-yl]-1,3-TZD Azetidine with trifluoromethylphenyl Potential metabolic stability enhancement
Target Compound: 3-[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-TZD Pyrrolidine-pyridine-carbonyl Hypothesized multitarget activity (e.g., antidiabetic, antimicrobial)
Key Observations:

Position 5 vs. Position 3 Substitutions :

  • 5-Arylidene derivatives (e.g., 5-(4-methoxybenzylidene)-TZD) exhibit strong antitubercular activity due to electron-withdrawing groups enhancing target binding .
  • 3-Substituted derivatives, such as the target compound, prioritize steric and hydrogen-bonding interactions via heterocyclic moieties (e.g., pyrrolidine-pyridine), which may improve selectivity for enzymes like PPARγ or acetylcholinesterase .

Heterocyclic vs. Aromatic Substituents: Pyridine-containing analogs (e.g., ) demonstrate improved solubility and bioavailability compared to purely aromatic substituents. The target compound’s pyridine-4-carbonyl group may enhance membrane permeability.

Pharmacophore Alignment :

  • The target compound adheres to the 4-point pharmacophore model for multitarget antidiabetic agents: (A) TZD core (acidic group), (B) pyridine (lipophilic region), (C) pyrrolidine (flexible connector), and (D) carbonyl (hydrogen-bond acceptor) .

Antidiabetic Potential :
  • Rosiglitazone-like derivatives (e.g., compounds ad21/ad22 from ) show potent PPARγ agonism via 5-arylidene substituents. The target compound’s 3-pyrrolidine-pyridine group may instead target GPR40 or dual PPARγ/GPR40 pathways .
Antimicrobial and Antitubercular Activity :
  • 3,5-Disubstituted TZDs with nitro or methoxy groups (e.g., compounds 94–97 in ) inhibit M. tuberculosis with MIC values <2 µg/mL. The target compound’s pyridine moiety could similarly disrupt mycobacterial enzyme function .
Antioxidant Properties :
  • Coumarin- and arylidene-substituted TZDs () exhibit radical scavenging activity (IC₅₀: 10–50 µM in DPPH assays). The target compound’s lack of extended conjugation may reduce antioxidant efficacy but improve metabolic stability .

Biological Activity

The compound 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione and presents significant biological activity across various therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazolidine core with a pyrrolidine substituent, which is further modified by a pyridine-4-carbonyl group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that thiazolidine derivatives can exhibit antimicrobial properties against various pathogens. The structural modifications in the thiazolidine ring system are crucial for enhancing these effects.
  • Antidiabetic Properties : Thiazolidinediones (TZDs), a class of compounds related to this structure, are known for their insulin-sensitizing effects. Research indicates that these compounds can improve glucose uptake in adipocytes and enhance insulin sensitivity, making them potential candidates for diabetes management.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology.
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and provide neuroprotection.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to act on PPAR (Peroxisome Proliferator-Activated Receptors), which play a critical role in glucose and lipid metabolism.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antidiabetic and anticancer effects.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activity of thiazolidine derivatives:

StudyFocusFindings
Antidiabetic ActivityDemonstrated increased insulin sensitivity in mouse adipocytes with EC50 values indicating potent activity.
Anticancer ActivityShowed moderate cytotoxicity against ovarian cancer cells with minimal toxicity towards non-cancerous cells.
Antimicrobial PropertiesExhibited significant antibacterial activity against Gram-positive bacteria.

Q & A

Q. What are the standard synthetic routes for 3-[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrrolidine and pyridine intermediates. Key steps include coupling the pyridine-4-carbonyl group to the pyrrolidine ring and subsequent cyclization to form the thiazolidine-2,4-dione moiety. Reaction conditions such as solvent choice (e.g., dimethyl sulfoxide or acetonitrile), catalysts (Lewis acids/bases), and temperature control are critical for optimizing yield and purity. Multi-step protocols often require protection/deprotection strategies to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR are essential for confirming the connectivity of the pyrrolidine, pyridine, and thiazolidinedione groups.
  • X-ray Crystallography: Resolves stereochemical details and intermolecular interactions, as demonstrated in studies of structurally similar pyridine derivatives (e.g., Cambridge Structural Database surveys) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity.
  • Infrared (IR) Spectroscopy: Identifies carbonyl and thione functional groups .

Q. How can researchers design initial biological assays to evaluate the compound’s potential therapeutic effects?

Preliminary screening should focus on target-specific assays based on structural analogs. For example:

  • Enzyme Inhibition Assays: Test interactions with kinases or receptors linked to the thiazolidinedione moiety (e.g., PPAR-γ for antidiabetic activity).
  • Antimicrobial Screening: Use disk diffusion or microdilution methods if the compound shares features with known antibacterial thiazolidinones .
  • Cytotoxicity Profiling: Employ cell viability assays (e.g., MTT) against cancer cell lines, given the anti-cancer activity of pyrido[1,2-a]pyrimidine analogs .

Advanced Research Questions

Q. What strategies are recommended for optimizing multi-step synthesis to enhance purity and scalability?

  • Statistical Design of Experiments (DoE): Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst loading) and interactions affecting yield. For example, fractional factorial designs can reduce the number of trials while capturing non-linear effects .
  • Flow Chemistry: Continuous flow systems improve reproducibility and heat transfer in exothermic reactions.
  • In-line Analytics: Implement HPLC or FTIR monitoring to track intermediate formation and minimize impurities .

Q. How can computational chemistry and quantum mechanical calculations aid in predicting reactivity and biological interactions?

  • Reaction Path Search: Tools like the Artificial Force Induced Reaction (AFIR) method map energy barriers and transition states for key synthetic steps (e.g., cyclization).
  • Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock or Schrödinger.
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

Q. What methodologies resolve contradictions in experimental data regarding biological activity or physicochemical properties?

  • Meta-Analysis: Systematically compare data across studies to identify outliers or confounding variables (e.g., assay conditions).
  • Multivariate Statistics: Principal Component Analysis (PCA) can disentangle contributions of structural features (e.g., substituent effects) to biological activity .
  • Crystallographic Validation: Resolve discrepancies in stereochemical assignments by cross-referencing X-ray structures with computational models .

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